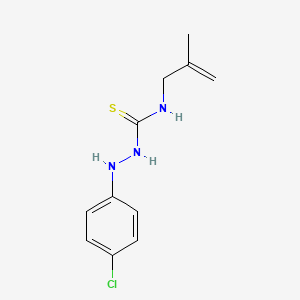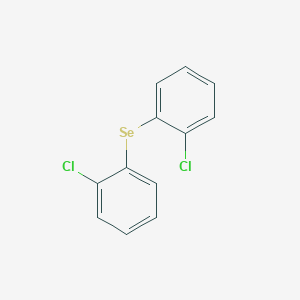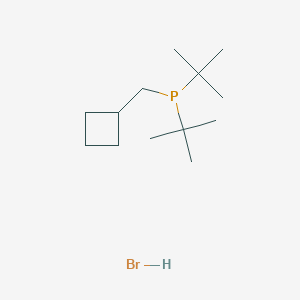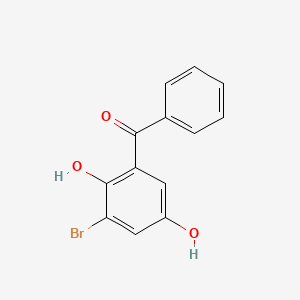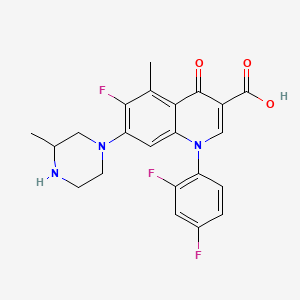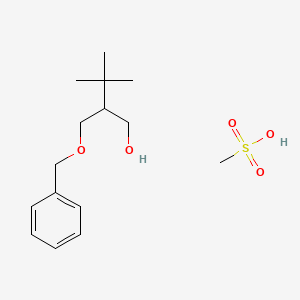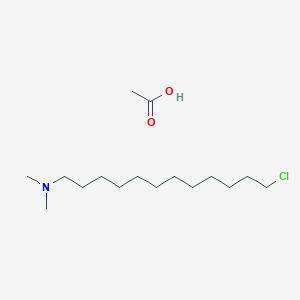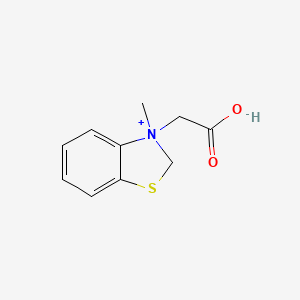
3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a carboxymethyl group and a methyl group attached to the benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium typically involves the reaction of 2-aminothiophenol with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound. The industrial process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The carboxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
科学的研究の応用
3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown promise.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Research is ongoing to elucidate the detailed mechanisms and identify potential therapeutic targets.
類似化合物との比較
3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium can be compared with other benzothiazole derivatives such as:
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzothiazole: A simpler structure with applications in organic synthesis.
6-Methylbenzothiazole: Similar in structure but with different functional groups.
特性
CAS番号 |
112941-12-5 |
|---|---|
分子式 |
C10H12NO2S+ |
分子量 |
210.27 g/mol |
IUPAC名 |
2-(3-methyl-2H-1,3-benzothiazol-3-ium-3-yl)acetic acid |
InChI |
InChI=1S/C10H11NO2S/c1-11(6-10(12)13)7-14-9-5-3-2-4-8(9)11/h2-5H,6-7H2,1H3/p+1 |
InChIキー |
NOWOLOXGKWOVKK-UHFFFAOYSA-O |
正規SMILES |
C[N+]1(CSC2=CC=CC=C21)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



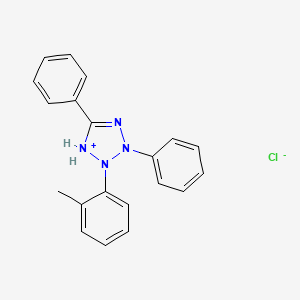
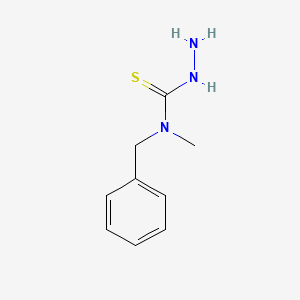
![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14290234.png)
![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)
